molecular formula C24H22FN3O3S2 B11085249 (2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

Cat. No.: B11085249
M. Wt: 483.6 g/mol
InChI Key: XMCPCMQLEFSJHV-UHFFFAOYSA-N
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Description

(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, a thiophene moiety, and fluorophenyl and ethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Imine Bond: The imine bond is formed by reacting an amine with an aldehyde or ketone under mild acidic conditions.

    Introduction of the Fluorophenyl and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the imine bond to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or ethoxyphenyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar structural features but different functional groups.

    Ethyl acetoacetate: A compound with a similar ester functional group but different overall structure.

Uniqueness

(2Z)-N-(3-ethoxyphenyl)-2-[(4-fluorophenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide is unique due to its combination of a thiazinane ring, thiophene moiety, and fluorophenyl and ethoxyphenyl groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H22FN3O3S2

Molecular Weight

483.6 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-2-(4-fluorophenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C24H22FN3O3S2/c1-2-31-19-6-3-5-18(13-19)26-23(30)21-14-22(29)28(15-20-7-4-12-32-20)24(33-21)27-17-10-8-16(25)9-11-17/h3-13,21H,2,14-15H2,1H3,(H,26,30)

InChI Key

XMCPCMQLEFSJHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)F)S2)CC4=CC=CS4

Origin of Product

United States

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